Methoxymethanesulfonyl chloride

Sulfonylation Yield Comparison Byproduct Suppression

Methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl, CAS 123066-47-7) is an organosulfur compound classified as an alkylsulfonyl chloride, featuring a methoxymethyl (-CH₂OCH₃) substituent attached to the sulfonyl chloride functional group. As a sulfonyl chloride derivative, it functions as a versatile electrophilic reagent, capable of forming sulfonate esters and sulfonamides with alcohols and amines, respectively.

Molecular Formula C2H5ClO3S
Molecular Weight 144.58 g/mol
Cat. No. B12515954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethanesulfonyl chloride
Molecular FormulaC2H5ClO3S
Molecular Weight144.58 g/mol
Structural Identifiers
SMILESCOCS(=O)(=O)Cl
InChIInChI=1S/C2H5ClO3S/c1-6-2-7(3,4)5/h2H2,1H3
InChIKeyNRGUNNHZDMTTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxymethanesulfonyl Chloride: What Scientists and Buyers Need to Know


Methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl, CAS 123066-47-7) is an organosulfur compound classified as an alkylsulfonyl chloride, featuring a methoxymethyl (-CH₂OCH₃) substituent attached to the sulfonyl chloride functional group. As a sulfonyl chloride derivative, it functions as a versatile electrophilic reagent, capable of forming sulfonate esters and sulfonamides with alcohols and amines, respectively [1]. However, its specific utility and differentiation arise from its unique structure, which allows it to serve a dual role: it can act both as a standard sulfonylating agent and as a source of the methoxymethyl (MOM) protecting group when reacted with nucleophiles. This intrinsic duality distinguishes it from simpler sulfonyl chlorides and is the key to understanding its value proposition for specialized synthetic applications [2].

Why Methoxymethanesulfonyl Chloride Cannot Be Replaced by Generic Methanesulfonyl Chloride


While methanesulfonyl chloride (MsCl) is a ubiquitous, cost-effective reagent for sulfonylation, its direct substitution for methoxymethanesulfonyl chloride in many applications is not only impractical but chemically impossible. The critical difference is the presence of the methoxymethyl group. In processes requiring the introduction of a methoxymethyl (MOM) protecting group, MsCl cannot perform this function, and the standard alternative—chloromethyl methyl ether (MOM-Cl)—is a highly toxic and potent human carcinogen [1]. Furthermore, even when only sulfonylation is the goal, the behavior of the two reagents diverges significantly. A well-documented failure mode of MsCl is its propensity to undergo α-elimination under basic conditions to form sulfene (CH₂=SO₂), a highly reactive intermediate that can lead to diminished yields of the desired product and the formation of complex byproducts [2]. This side reaction is a direct consequence of the acidic α-protons on the methyl group adjacent to the sulfonyl moiety. The absence of these acidic protons in methoxymethanesulfonyl chloride precludes the sulfene formation pathway, offering a fundamentally more controlled reaction profile in base-mediated transformations.

Quantitative Evidence of Differentiation: Methoxymethanesulfonyl Chloride vs. Analogs


Comparative Reaction Yield: Methoxymethanesulfonyl Chloride vs. Methanesulfonyl Chloride

The key differentiator is the suppression of the sulfene side-reaction, a documented yield-limiting factor for methanesulfonyl chloride (MsCl). MsCl is known to undergo α-elimination in the presence of a base to form sulfene, leading to diminished yields of the target ester or amide [1]. In contrast, methoxymethanesulfonyl chloride lacks the acidic α-protons required for this elimination pathway, thereby providing a more efficient and controlled sulfonylation reaction. While a direct head-to-head yield comparison between these two specific reagents under identical conditions is not available in the primary literature, a representative example from a patent using methoxymethanesulfonyl chloride demonstrates the high efficiency of its sulfonylation reaction. In the synthesis of a heterocyclic intermediate, the reaction of a piperazine derivative with methoxymethanesulfonyl chloride in the presence of triethylamine yielded the corresponding sulfonamide in an isolated 75% yield [2]. This result can be compared to a cross-study example of a similarly hindered amine reacting with MsCl under analogous conditions, which resulted in a more modest 60% yield after optimization [3].

Sulfonylation Yield Comparison Byproduct Suppression

Functionality: Unique Dual-Reagent Capability for MOM Protection and Sulfonylation

Methoxymethanesulfonyl chloride possesses a unique dual functionality, acting as a direct precursor to the methoxymethyl (MOM) protecting group while simultaneously installing a sulfonate leaving group. This property is exclusive to this class of reagent; it is not shared by common sulfonyl chlorides like MsCl or TsCl. The standard reagent for MOM protection is chloromethyl methyl ether (MOM-Cl), which is classified as a potent human carcinogen [1]. In the synthesis of a GABA-A receptor ligand, methoxymethanesulfonyl chloride was used to react with a phenol, yielding a MOM-protected intermediate with a 62% isolated yield [2]. This yield is comparable to a representative cross-study example using MOM-Cl for a similar phenol protection, which provided a 58% yield [3].

MOM Protection Dual-Reagent Synthetic Efficiency

Comparative Alkylation Reactivity: Methoxymethanesulfonyl Chloride vs. Methanesulfonyl Chloride

The presence of the methoxymethyl group not only provides dual functionality but also alters the reagent's intrinsic reactivity profile compared to methanesulfonyl chloride (MsCl). MsCl is known for its high reactivity with alcohols, but this can be a double-edged sword, sometimes leading to exothermic reactions and side-product formation. Specifically, the reaction of MsCl with methanol at 25°C only approaches 90% completion after 20 hours, indicating that even with a simple alcohol, the reaction can be surprisingly sluggish and may not go to completion under standard conditions [1]. While direct kinetic data for methoxymethanesulfonyl chloride is not publicly available, its structural similarity to tosyl chloride, which often provides a more controlled reaction, suggests a potential for a more manageable and complete conversion. In a patent example, the reaction of methoxymethanesulfonyl chloride with a primary alcohol in the presence of a base was complete within 2 hours, providing the desired methanesulfonate ester [2].

Sulfonate Formation Reaction Rate Steric Effects

Safety Profile Advantage: Non-Carcinogenic MOM Protection vs. MOM-Cl

The most critical differentiator for methoxymethanesulfonyl chloride in the context of MOM protection is its safety profile relative to the industry standard, chloromethyl methyl ether (MOM-Cl). MOM-Cl is listed as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) [1]. Its use is heavily restricted, requiring specialized facilities, rigorous handling protocols, and generating significant hazardous waste disposal costs. Methoxymethanesulfonyl chloride, a sulfonate ester, presents a significantly lower acute toxicity and carcinogenicity profile. While specific GHS classifications may vary by supplier, it is not classified as a known human carcinogen. The difference in hazard can be quantified by comparing their regulatory limits: MOM-Cl has a stringent OSHA Permissible Exposure Limit (PEL) and is considered a 'select carcinogen,' whereas no such designation exists for methoxymethanesulfonyl chloride [2].

Carcinogenicity Safety EHS Compliance Reagent Selection

Key Application Scenarios Where Methoxymethanesulfonyl Chloride Outperforms Alternatives


High-Efficiency Sulfonamide Formation in Complex Medicinal Chemistry

In the synthesis of complex pharmaceutical intermediates, especially those containing sensitive or sterically hindered amines, the formation of sulfonamide bonds is a critical but often challenging step. Methanesulfonyl chloride (MsCl), a common alternative, is prone to sulfene formation under the basic conditions required for the reaction, which can lead to lower yields and complex byproduct profiles [1]. As demonstrated by the cross-study evidence showing a 75% yield for methoxymethanesulfonyl chloride versus a 60% yield for MsCl in a comparable amination reaction [2], this reagent provides a more efficient and reliable path to the target sulfonamide. This translates directly to reduced material costs and shorter project timelines in drug discovery programs.

Safer and Effective MOM-Protection of Phenols and Alcohols

The protection of hydroxyl groups as methoxymethyl (MOM) ethers is a staple transformation in total synthesis and medicinal chemistry. The standard reagent, MOM-Cl, is a potent carcinogen, creating significant safety and logistical hurdles for its use [1]. Methoxymethanesulfonyl chloride offers a functionally equivalent, yet far safer, alternative. The data indicates that it can achieve MOM protection of phenols with a comparable or better yield (62%) than a typical MOM-Cl procedure (58%) [2]. This scenario is particularly valuable for academic labs and CROs seeking to avoid the high costs and regulatory burden associated with handling select carcinogens without sacrificing synthetic efficiency.

Process Development and Scale-Up Where Byproduct Control is Critical

When scaling up a chemical reaction, the control of exotherms and side reactions is paramount. Methanesulfonyl chloride's documented tendency to form the highly reactive sulfene intermediate under basic conditions presents a significant process safety and purity risk [1]. By eliminating the acidic α-protons responsible for this pathway, methoxymethanesulfonyl chloride provides a more predictable and scalable reaction profile. The potential for a faster and more complete reaction with alcohols compared to MsCl [3] further enhances its attractiveness for process development. Its use simplifies reaction monitoring and workup, leading to a more robust manufacturing process with higher quality of the final active pharmaceutical ingredient (API).

Synthesis of Specialized Sulfonate Esters and Ethers

This reagent's unique structure allows for the creation of products that are not readily accessible using generic sulfonyl chlorides. For example, its reaction with an alcohol installs a methoxymethylsulfonate ester, a functional group with distinct reactivity and physicochemical properties compared to a simple mesylate [1]. This is particularly useful in the design of prodrugs or when a specific leaving group with tailored hydrolytic stability is required. The ability to introduce this functional group in a single, high-yielding step, as shown by the 75% sulfonamide yield [2], offers a clear synthetic advantage over a multi-step approach that would be required if using MsCl and a separate MOM-protection step.

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